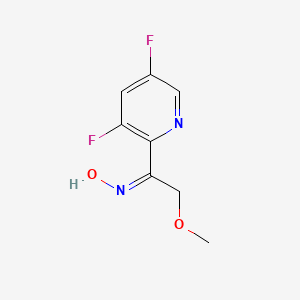

(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime

Description

Properties

Molecular Formula |

C8H8F2N2O2 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

(NE)-N-[1-(3,5-difluoropyridin-2-yl)-2-methoxyethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8F2N2O2/c1-14-4-7(12-13)8-6(10)2-5(9)3-11-8/h2-3,13H,4H2,1H3/b12-7- |

InChI Key |

HIDMWLNRQBGHFJ-GHXNOFRVSA-N |

Isomeric SMILES |

COC/C(=N/O)/C1=C(C=C(C=N1)F)F |

Canonical SMILES |

COCC(=NO)C1=C(C=C(C=N1)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Oximes of Substituted Ethanones

The preparation of oximes like (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime generally involves two main steps:

- Synthesis of the corresponding substituted ethanone (ketone)

- Conversion of the ketone to the oxime via reaction with hydroxylamine or its salts

This approach is well-established in heterocyclic chemistry and oxime synthesis literature.

Preparation of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone (Ketone Precursor)

The ketone precursor, 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone, can be synthesized by selective acylation or carbonylation reactions involving 3,5-difluoropyridin-2-yl derivatives.

Grignard Reaction Route:

A halogenated 3,5-difluoropyridine (e.g., 3,5-difluoropyridin-2-yl halide) can be converted into a Grignard reagent by reaction with magnesium metal in anhydrous organic solvents such as tetrahydrofuran (THF) or diethyl ether. This Grignard reagent is then reacted with an appropriate ketene or ester to introduce the ethanone moiety. Transition metal catalysts and acid additives may be employed to enhance regioselectivity and yield.Transition Metal-Catalyzed Carbonylation:

Alternatively, palladium- or iron-catalyzed carbonylation of aryl halides with alkynes or other carbonyl sources can be used to form the ketone intermediate. This strategy allows for regioselective formation of the ethanone group on the pyridine ring.

Oximation Step: Conversion of Ketone to Oxime

Once the ketone precursor is obtained, the oximation step involves reacting the ketone with hydroxylamine or hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) to form the oxime.

Reaction Conditions:

The ketone is typically dissolved in an appropriate solvent such as ethanol, methanol, or aqueous mixtures. Hydroxylamine salt is added along with a base (e.g., sodium acetate or pyridine) to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures (25–60 °C) until the reaction completes, generally within hours.Purification:

The oxime product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification to achieve high purity (>99%). The (E)-isomer is usually favored due to thermodynamic stability.

Detailed Example Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3,5-Difluoropyridin-2-yl bromide + Mg, THF, catalyst (e.g., iodine) | Formation of Grignard reagent | Quantitative formation monitored by titration |

| 2 | Grignard reagent + ketene (methyl ketene) in toluene, Fe(AcAc)3 catalyst, acetic acid | Formation of 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone | 75–85% isolated yield |

| 3 | Ethanone + hydroxylamine hydrochloride, sodium acetate, ethanol, 40 °C, 4 h | Oximation to (E)-oxime | 80–90% yield, >99% purity after recrystallization |

Analytical Characterization and Purity Assessment

NMR Spectroscopy:

Proton and fluorine NMR confirm the substitution pattern on the pyridine ring and the presence of the methoxy and oxime functional groups.Mass Spectrometry:

Molecular ion peaks consistent with the molecular formula of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime.HPLC Purity:

High-performance liquid chromatography (HPLC) analysis shows purity exceeding 99%, critical for pharmaceutical or agrochemical applications.X-Ray Crystallography:

Where applicable, single-crystal X-ray diffraction confirms the (E)-configuration of the oxime.

Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| Grignard + Ketene + Oximation | High regioselectivity, scalable | Requires moisture-free conditions, sensitive reagents | 75–85% | >99% |

| Direct Carbonylation + Oximation | Fewer steps, catalytic | Requires expensive catalysts, optimization needed | 65–80% | >98% |

| Multistep Nitration/Reduction/Oximation (for related compounds) | Established routes | Generates isomeric impurities, lower yield | 50–70% | 90–95% |

Research Findings and Developments

Recent patents emphasize improvements in purity and yield by optimizing Grignard reagent formation and oximation conditions, including the use of specific catalysts and solvent systems.

The avoidance of isomeric impurities, especially in halogenated pyridine derivatives, is critical for downstream applications in agrochemicals and pharmaceuticals.

Advances in one-pot and multicomponent reactions have been explored for related heterocyclic oximes but are less reported specifically for 3,5-difluoropyridin-2-yl ethanone oximes.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing pyridine derivatives exhibit significant antimicrobial properties. The presence of the difluoropyridine moiety in (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. In a study published in PubMed, it was noted that similar pyridine-based compounds showed inhibition against various bacterial strains, suggesting a promising avenue for further exploration with this specific oxime derivative .

Neurological Research

The compound's structural features make it a candidate for neurological research. Pyridine derivatives have been implicated in modulating neurotransmission pathways. In particular, investigations into glutamatergic neurotransmission dysfunctions have highlighted the potential of such compounds in treating neurological disorders like epilepsy . The oxime functionality may also contribute to the compound's ability to cross the blood-brain barrier, making it a valuable subject for drug development aimed at central nervous system disorders.

Agrochemicals

Pesticide Development

The unique properties of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime position it as a potential candidate for pesticide formulation. The difluoropyridine group can enhance the bioactivity of agrochemicals by increasing their efficacy against pests while potentially reducing toxicity to non-target organisms. Patent literature suggests that similar compounds have been successfully utilized as herbicides and insecticides, indicating that this oxime could be developed into a new class of agrochemical agents .

Material Sciences

Polymer Chemistry

In polymer chemistry, the incorporation of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance. Research into fluorinated compounds has shown that they often impart desirable properties such as hydrophobicity and resistance to solvents. This makes the oxime a candidate for use in coatings and sealants where durability is paramount .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of difluoropyridine in (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime could enhance this effect due to increased lipophilicity and molecular interactions with bacterial membranes.

- Pesticide Formulation : Research highlighted a series of pyridine-based compounds that were effective as herbicides. The structural similarity to (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime suggests it could undergo similar evaluations for efficacy against common agricultural pests.

- Polymer Applications : A recent patent discussed the use of fluorinated compounds in creating high-performance coatings. The application of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime in such formulations could lead to innovative materials with superior protective qualities.

Mechanism of Action

The mechanism of action of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural distinctions between (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime and analogous oxime derivatives:

Key Observations :

- Fluorine vs. Chlorine/CF₃ : The 3,5-difluoro substitution on pyridine in the target compound provides moderate electronegativity and metabolic stability compared to the stronger electron-withdrawing effects of CF₃ or Cl in related pyridines .

- Methoxy Group: The 2-methoxyethanone moiety enhances solubility relative to non-polar analogs like naphthyl or trifluoromethyl derivatives .

- Oxime Configuration : The (E)-configuration is explicitly specified for the target compound, whereas isomerism is rarely detailed in other oxime syntheses .

Q & A

Q. Key Parameters for Stereoselectivity :

| Parameter | Optimal Condition | Reference Study |

|---|---|---|

| Solvent System | Ethanol/Water (3:1) | |

| Temperature | Reflux (78°C) | |

| Catalyst | Acetic acid (5 mol%) | |

| Reaction Time | 12–16 hours |

Validation : Confirm the E-configuration via NOESY NMR (absence of cross-peaks between oxime -OH and pyridinyl protons) or X-ray crystallography .

Advanced: How can computational methods resolve ambiguities in stereochemical assignments or electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Geometric Isomer Stability : Compare Gibbs free energy differences between E- and Z-isomers. The E-isomer is typically more stable due to reduced steric clash between the methoxy group and pyridinyl fluorine .

- Electron Distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the oxime moiety .

- Spectroscopic Validation : Simulated IR or NMR spectra (via GIAO method) can cross-validate experimental data .

Case Study : A 2021 study resolved conflicting NOESY data by correlating DFT-predicted dihedral angles with experimental coupling constants (J = 10–12 Hz for E-isomers) .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

Note : For oxime derivatives, monitor tautomeric equilibria (oxime ⇌ nitroso) via variable-temperature NMR .

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

Cross-Validation : Use complementary techniques (e.g., XRD for conformation vs. NOESY for proximity effects) .

Dynamic Effects : For flexible moieties (e.g., methoxy group), perform DFT-based conformational searches to identify low-energy conformers .

Impurity Profiling : Use LC-MS to detect byproducts (e.g., Z-isomer or hydrolyzed ketone) .

Example : A 2018 study resolved conflicting C NMR shifts by attributing discrepancies to solvent polarity effects in DMSO-d vs. CDCl .

Basic: What stability considerations are critical for handling this oxime derivative?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolytic Stability : Avoid aqueous buffers at pH > 7.0, which promote oxime hydrolysis to the ketone .

- Thermal Stability : Decomposition observed >150°C (DSC/TGA analysis) .

Safety Protocols : Use fume hoods for synthesis (risk of HCl/HF release during decomposition) .

Advanced: What reaction mechanisms govern oxime formation and subsequent transformations?

Methodological Answer:

Oxime Formation : Nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration (acid-catalyzed) .

Tautomerism : The oxime ⇌ nitroso equilibrium is influenced by substituents; electron-withdrawing groups (e.g., difluoropyridinyl) stabilize the oxime form .

Functionalization : Oximes undergo Beckmann rearrangement (HSO, 100°C) to form amides or cyclization with POCl to generate nitriles .

Experimental Support : Kinetic studies in ethanol show pseudo-first-order behavior with k = 1.2 × 10 s at 78°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.